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Compound of Interest

Compound Name:
Ethyl 7-(4-fluorophenyl)-7-

oxoheptanoate

Cat. No.: B051174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate is a chemical intermediate with the formula

C₁₅H₁₉FO₃ and a molecular weight of 266.31 g/mol . Its unique structure, featuring a

fluorophenyl group, a keto group, and an ethyl ester, makes it a potentially valuable building

block in the synthesis of diverse organic molecules, particularly in the realm of drug discovery

and development. While specific, detailed applications and protocols for this compound are not

extensively documented in publicly available scientific literature, its structural motifs suggest its

utility in the synthesis of various biologically active compounds.

Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 7-(4-fluorophenyl)-7-
oxoheptanoate is provided in the table below. This data is essential for researchers in

planning reactions, purification, and characterization of synthesized compounds.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b051174?utm_src=pdf-interest
https://www.benchchem.com/product/b051174?utm_src=pdf-body
https://www.benchchem.com/product/b051174?utm_src=pdf-body
https://www.benchchem.com/product/b051174?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 122115-51-9 N/A

Molecular Formula C₁₅H₁₉FO₃ N/A

Molecular Weight 266.31 g/mol N/A

Appearance Not specified N/A

Purity Typically ≥97% N/A

Potential Applications in Chemical Synthesis
Based on the functional groups present in Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate, several

types of chemical transformations can be envisioned, leading to a variety of complex

molecules. The presence of a ketone and an ester allows for a range of reactions, making it a

versatile intermediate.

Synthesis of Heterocyclic Compounds
The ketone and ester functionalities can participate in cyclization reactions to form various

heterocyclic systems, which are prevalent in many classes of drugs. For instance, reactions

with binucleophiles like hydrazines, hydroxylamine, or ureas could potentially yield

pyridazinones, isoxazoles, or pyrimidones, respectively.

Experimental Workflow: Generalised Heterocycle Synthesis
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Caption: General workflow for the synthesis of heterocyclic compounds.
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Reductive Amination for Novel Amine Derivatives
The ketone group is susceptible to reductive amination, a powerful reaction for the synthesis of

amines. This would involve reacting Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate with an amine

in the presence of a reducing agent to form a new carbon-nitrogen bond. This pathway could

be employed to synthesize analogues of psychoactive compounds or other amine-containing

pharmaceuticals.

Logical Relationship: Reductive Amination Pathway

Starting Materials

Product
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Caption: Reductive amination of the ketone to form novel amines.

Experimental Protocols (Hypothetical)
While specific, validated protocols for Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate are not

available, the following represent generalized, hypothetical procedures for reactions commonly

performed on similar keto-esters. Researchers should treat these as starting points and

optimize conditions accordingly.

Protocol 1: Synthesis of a Pyridazinone Derivative
Reaction Setup: To a solution of Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (1.0 eq) in a

suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask, add hydrazine hydrate
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(1.1 eq).

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-

layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the

solvent under reduced pressure.

Purification: Purify the crude product by recrystallization or column chromatography on silica

gel to obtain the desired pyridazinone derivative.

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass

spectrometry.

Reagent Molar Eq.

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate 1.0

Hydrazine Hydrate 1.1

Protocol 2: Reductive Amination with a Primary Amine
Reaction Setup: Dissolve Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate (1.0 eq) and a primary

amine (1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation

of the intermediate imine.

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-

wise to the reaction mixture.

Reaction Conditions: Continue stirring at room temperature and monitor the reaction by TLC.

Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium

bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.
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Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass

spectrometry.

Reagent Molar Eq.

Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate 1.0

Primary Amine 1.2

Sodium Triacetoxyborohydride 1.5

Conclusion
Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate holds promise as a versatile chemical

intermediate for the synthesis of a wide range of organic molecules. Its utility is suggested by

its combination of reactive functional groups. However, the lack of specific documented

applications in the current scientific literature indicates that its full potential is yet to be

explored. The protocols and pathways described herein are based on established chemical

principles and are intended to serve as a guide for researchers interested in investigating the

synthetic utility of this compound. Further research is warranted to fully elucidate its

applications in drug discovery and materials science.

To cite this document: BenchChem. [Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate: An Emerging
Chemical Intermediate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051174#use-of-ethyl-7-4-fluorophenyl-7-
oxoheptanoate-as-a-chemical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b051174?utm_src=pdf-body
https://www.benchchem.com/product/b051174#use-of-ethyl-7-4-fluorophenyl-7-oxoheptanoate-as-a-chemical-intermediate
https://www.benchchem.com/product/b051174#use-of-ethyl-7-4-fluorophenyl-7-oxoheptanoate-as-a-chemical-intermediate
https://www.benchchem.com/product/b051174#use-of-ethyl-7-4-fluorophenyl-7-oxoheptanoate-as-a-chemical-intermediate
https://www.benchchem.com/product/b051174#use-of-ethyl-7-4-fluorophenyl-7-oxoheptanoate-as-a-chemical-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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